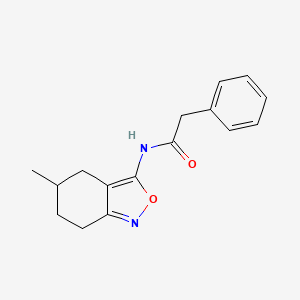
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide: is a chemical compound with a complex structure that includes a benzoxazole ring fused with a tetrahydro ring and a phenylacetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide typically involves the reaction of 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the amide group, converting it into an amine.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetamide derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and inflammation.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
作用機序
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring can interact with the active sites of enzymes, inhibiting their activity. The phenylacetamide group can bind to receptor sites, modulating their function and leading to various biological effects.
類似化合物との比較
- N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide
- N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Comparison:
- Structural Differences: While these compounds share the benzoxazole ring, they differ in the substituents attached to the ring. For example, the oxochromene and dioxo-tetrahydropyrimidine groups provide different chemical properties and reactivity.
- Unique Features: N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide is unique due to its phenylacetamide group, which imparts specific biological activities and makes it a valuable compound in medicinal chemistry.
特性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-14-13(9-11)16(20-18-14)17-15(19)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,19) |
InChIキー |
XBXOGQZMZCWCIS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


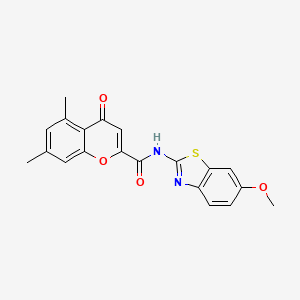
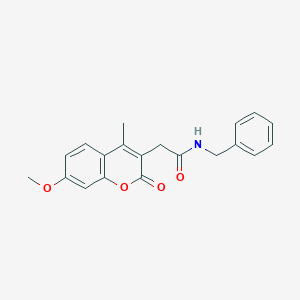
![5-chloro-N-(2-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11393964.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11393968.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B11393971.png)
![N-(2,4-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393978.png)
![N-(5-chloro-2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11393984.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11393985.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11393998.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorobenzamide](/img/structure/B11394013.png)
![5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11394014.png)
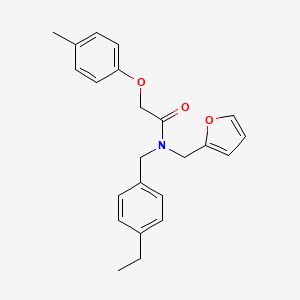
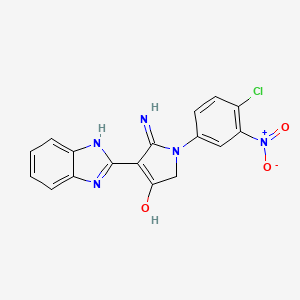
![5,7-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11394024.png)
